molecular formula C7H10N2OS B1375390 5-(Azetidin-3-yloxymethyl)-1,3-thiazole CAS No. 1309315-43-2

5-(Azetidin-3-yloxymethyl)-1,3-thiazole

Cat. No. B1375390
CAS RN: 1309315-43-2
M. Wt: 170.23 g/mol
InChI Key: GGTGJLISODKPEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “5-(Azetidin-3-yloxymethyl)-1,3-thiazole” has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Properties : A study by Gilani et al. (2016) synthesized novel azetidin-2-ones derivatives and found them to exhibit moderate to good antimicrobial properties against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Gilani et al., 2016).
  • Antifungal Activity : Research by Gupta et al. (2011) on 5-(o-hydroxy phenyl)-2-[4'aryl-3'chloro-2'azetidinon-1-yl]-1,3,4-thiadiazole showed significant antifungal activity against strains like C. albicans and A. niger (Gupta et al., 2011).

Anti-inflammatory and Analgesic Applications

  • Anti-inflammatory Agents : Bhati and Kumar (2008) developed new azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles as promising anti-inflammatory agents. One compound in particular, 8g, showed significant anti-inflammatory and analgesic activities (Bhati & Kumar, 2008).

Anticancer Applications

  • Anticancer Properties : Hussein et al. (2020) synthesized new azetidinone analogues based on 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole and evaluated them for their anticancer activity. Some compounds showed remarkable activity against human lung and breast carcinoma cell lines (Hussein et al., 2020).

Other Applications

  • Enzyme Inhibitors and CNS Activity : Parikh et al. (2000) noted that 2-azetidinones, like the one , function as enzyme inhibitors and have effects on the central nervous system (Parikh et al., 2000).

Safety and Hazards

The safety and hazards associated with “5-(Azetidin-3-yloxymethyl)-1,3-thiazole” are not well-documented in the literature. It’s important to handle all chemical compounds with appropriate safety precautions .

properties

IUPAC Name

5-(azetidin-3-yloxymethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-6(2-8-1)10-4-7-3-9-5-11-7/h3,5-6,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTGJLISODKPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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